molecular formula C5H9NO2S B2504287 Bicyclo[1.1.1]pentane-1-sulfonamide CAS No. 2413074-53-8

Bicyclo[1.1.1]pentane-1-sulfonamide

Cat. No.: B2504287
CAS No.: 2413074-53-8
M. Wt: 147.19
InChI Key: VSGFXWVXQMJJKN-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-sulfonamide is a compound that features a bicyclo[1.1.1]pentane core with a sulfonamide functional group attached. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is a rigid, cage-like structure that can serve as a bioisostere for more common aromatic rings, such as phenyl rings, in drug design .

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to changes in their catalytic activity, potentially affecting the metabolism of other compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to inflammation and apoptosis, thereby influencing cellular responses to stress and injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of metabolites. Additionally, this compound can affect the activity of other enzymes involved in lipid and carbohydrate metabolism, further influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to interact with transporters involved in drug uptake and efflux, affecting its distribution within cells. These interactions can influence the compound’s efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentane-1-sulfonamide typically begins with the precursor [111]propellane One common method involves the ring-opening of [11For example, a radical multicomponent carboamination of [1.1.1]propellane can be employed to directly synthesize 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives, which can then be converted to sulfonamides .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane-1-sulfonamide may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for the scalable and efficient production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGFXWVXQMJJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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